molecular formula C6H8ClN3O2 B152788 4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one CAS No. 130138-03-3

4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B152788
M. Wt: 189.6 g/mol
InChI Key: ZEFPYAYKEDJTCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one, commonly referred to as CDAT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDAT is a triazolone derivative that has been shown to exhibit various biochemical and physiological effects, making it an attractive molecule for researchers in the fields of pharmacology, biochemistry, and toxicology.

Mechanism Of Action

The exact mechanism of action of CDAT is not fully understood. However, studies have shown that CDAT exhibits its biological activity through the modulation of various neurotransmitters and receptors in the central nervous system. CDAT has been shown to interact with GABA receptors, which are involved in the regulation of neuronal excitability and inhibition.

Biochemical And Physiological Effects

CDAT has been shown to exhibit a range of biochemical and physiological effects. In animal studies, CDAT has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. CDAT has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases associated with oxidative stress.

Advantages And Limitations For Lab Experiments

One of the advantages of using CDAT in laboratory experiments is that it is relatively easy to synthesize and has a high purity level. CDAT is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one of the limitations of using CDAT is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on CDAT. One possible direction is the development of new drugs based on the structure of CDAT. Another potential direction is the investigation of the mechanism of action of CDAT, which may lead to a better understanding of its biological activity. Additionally, there is a need for further studies on the potential toxic effects of CDAT, which may be important for the development of safe and effective drugs.

Synthesis Methods

CDAT can be synthesized through a multistep process that involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with hydrazine hydrate, followed by the addition of chloroacetyl chloride and sodium hydroxide. The final product is obtained through recrystallization in ethanol.

Scientific Research Applications

CDAT has been widely used in scientific research due to its potential applications in a variety of fields. One of the most notable applications of CDAT is its use as a starting material for the synthesis of other biologically active compounds. CDAT has also been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

130138-03-3

Product Name

4-(Chloroacetyl)-5,5-dimethyl-4,5-dihydro-3H-1,2,4-triazol-3-one

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.6 g/mol

IUPAC Name

4-(2-chloroacetyl)-5,5-dimethyl-1,2,4-triazol-3-one

InChI

InChI=1S/C6H8ClN3O2/c1-6(2)9-8-5(12)10(6)4(11)3-7/h3H2,1-2H3

InChI Key

ZEFPYAYKEDJTCF-UHFFFAOYSA-N

SMILES

CC1(N=NC(=O)N1C(=O)CCl)C

Canonical SMILES

CC1(N=NC(=O)N1C(=O)CCl)C

synonyms

3H-1,2,4-Triazol-3-one, 4-(chloroacetyl)-4,5-dihydro-5,5-dimethyl- (9CI)

Origin of Product

United States

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